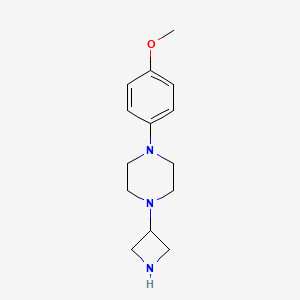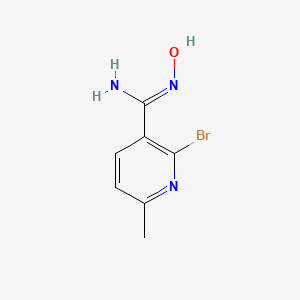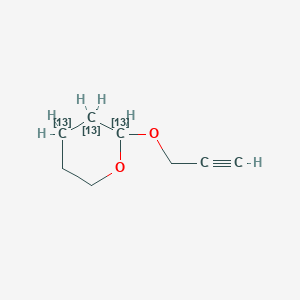
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is an organic compound with the chemical formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydroxylamine group. This compound appears as a white to pale yellow solid and is soluble in organic solvents like dimethylformamide but has low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves the reaction of the corresponding trifluoromethyl-substituted benzoyl chloride with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the synthesis on a larger scale would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Electrophilic Amination: It can act as an electrophilic aminating reagent, particularly in the presence of copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under basic conditions.
Electrophilic Amination: Copper catalysts and silyl-protected allyl alcohols are commonly used in these reactions.
Major Products
Nucleophilic Substitution: The major products are typically substituted hydroxylamines.
Electrophilic Amination: The products are often enantioselective α-amino alcohols.
Applications De Recherche Scientifique
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This allows it to introduce amino groups into various substrates, often facilitated by metal catalysts such as copper . The trifluoromethyl group enhances the electrophilicity of the benzoyl moiety, making it more reactive in these transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has a similar structure but with a benzyl group instead of a benzoyl group.
O-(4-(Trifluoromethyl)phenyl)hydroxylamine: This compound lacks the benzoyl group and has a direct linkage to the phenyl ring.
Uniqueness
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a benzoyl-linked hydroxylamine. This structure imparts distinct reactivity, particularly in electrophilic amination reactions, making it valuable in synthetic organic chemistry .
Propriétés
IUPAC Name |
amino 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)14-12/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPADQWPUIWWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)





![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
